O-304

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-304 是一种首创的、口服可用的AMPK泛激活剂。它以其通过抑制磷酸化AMPK (pAMPK) 的去磷酸化来提高AMPK活性而闻名。 该化合物已显示出在治疗2型糖尿病及其相关心血管并发症方面的潜力 .

准备方法

O-304 的合成路线和反应条件在公开来源中没有详细说明。 已知this compound 是以各种形式合成的,并以各种形式提供,包括二甲基亚砜 (DMSO) 溶液和固体化合物 。工业生产方法可能涉及标准的有机合成技术,但具体细节是制造商的专有技术。

化学反应分析

O-304 主要作为AMPK的激活剂起作用,其化学反应围绕该活性展开。它提高了磷酸化AMPK的水平,而不会降低细胞ATP。 该化合物抑制由蛋白磷酸酶2C (PP2C) 介导的苏氨酸172 (T172) 处AMPKα、AMPKβ 和AMPKγ 三聚体的去磷酸化,而不抑制PP2C活性 。由这些反应形成的主要产物是AMPK亚基的活性形式。

科学研究应用

Chemistry

O-304 is utilized as a tool compound in chemical research to study the activation of AMPK and its downstream effects. It helps elucidate the biochemical pathways involved in energy metabolism and cellular signaling.

Biology

In biological studies, this compound has been investigated for its role in metabolic regulation, particularly concerning obesity and insulin resistance. Research indicates that this compound can mitigate age-associated insulin resistance and improve metabolic profiles in animal models .

Medicine

This compound is explored as a potential therapeutic agent for several conditions:

- Type 2 Diabetes : Clinical trials have shown that this compound can significantly reduce fasting plasma glucose levels and improve insulin sensitivity in diabetic patients .

- Cardiovascular Diseases : The compound improves cardiac function and exercise capacity by enhancing glucose uptake in cardiac tissues .

- Chronic Kidney Disease : Studies suggest that this compound may protect against kidney aging through mechanisms involving fatty acid metabolism and autophagy .

Industry

In pharmaceutical development, this compound is being evaluated for its potential to create new drugs targeting metabolic and cardiovascular disorders. Its synergistic effects with existing medications like Metformin enhance its applicability in clinical settings .

Data Tables

Case Study 1: Impact on Type 2 Diabetes

In a Phase IIa clinical trial involving type 2 diabetes patients, this compound was shown to reduce fasting plasma glucose levels significantly. Patients treated with this compound demonstrated improved microvascular perfusion and reduced blood pressure compared to control groups .

Case Study 2: Cardiovascular Function

Research conducted on diet-induced obese mice revealed that this compound not only improved glucose uptake in skeletal muscle but also enhanced cardiac function by increasing stroke volume and reducing heart rate. These findings suggest that this compound mimics the effects of exercise on cardiac health .

Case Study 3: Kidney Aging

A study highlighted that this compound could retard kidney aging by promoting autophagy and fatty acid metabolism through AMPK activation. This suggests potential therapeutic applications for kidney-related ailments .

作用机制

O-304 通过抑制pAMPK去磷酸化来提高AMPK活性,从而发挥其作用。AMPK是细胞中重要的能量传感器,其激活导致各种有益影响,包括骨骼肌中葡萄糖摄取增加、β细胞应激减少和β细胞休息促进。 这些作用有助于控制血糖水平并提高胰岛素敏感性 .

相似化合物的比较

O-304 在其非别构激活AMPK方面是独一无二的。类似的化合物包括:

A-769662: 另一种AMPK激活剂,但其作用机制不同,涉及别构激活。

RSVA405: 一种AMPK激活剂和STAT3抑制剂,用于与自噬和癌症相关的研究.

盐酸丁福明: 一种双胍类降糖药,也激活AMPK,但其主要作用机制不同.

This compound 由于其口服生物利用度和对AMPK的广泛激活,使其成为代谢和心血管疾病治疗应用中很有前景的候选药物。

生物活性

O-304 is a novel compound identified as a PAN-AMPK activator , which has shown significant potential in enhancing glucose homeostasis and mitigating metabolic disorders, particularly in the context of diabetes and obesity. This compound operates primarily through the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.

The biological activity of this compound is primarily attributed to its ability to increase the levels of phosphorylated AMPK (pAMPK) without depleting cellular ATP levels. Unlike traditional AMPK activators, this compound does not act allosterically but instead suppresses the dephosphorylation of pAMPK, thereby enhancing its activity across various cell types, including human skeletal myotubes and hepatocytes .

Key Mechanisms:

- Inhibition of Protein Phosphatase 2C (PP2C) : this compound inhibits PP2C-mediated dephosphorylation of pAMPK, thus preserving its active form in the presence of ATP .

- Promotion of Autophagy : The compound enhances autophagic flux in pancreatic β-cells, which is crucial for maintaining β-cell function under stress conditions .

- Mitochondrial Uncoupling : this compound acts as a mitochondrial uncoupler in differentiated myotubes, promoting glucose utilization by increasing metabolic demand .

In Vivo Studies

This compound has been evaluated in various animal models, particularly diet-induced obese (DIO) mice and streptozotocin (STZ)-induced diabetic mice. The findings from these studies highlight several key biological activities:

- Improvement in Glucose Homeostasis : this compound significantly improved fasting plasma glucose levels and insulin sensitivity in diabetic models.

- Enhanced Glucose Uptake : The compound stimulated insulin-independent glucose uptake in skeletal muscle and heart tissues, effectively reducing hyperglycemia .

- Cardiovascular Benefits : In addition to metabolic improvements, this compound enhanced microvascular perfusion and reduced blood pressure in both animal models and human clinical trials .

Clinical Trials

A phase IIa clinical trial involving type 2 diabetes (T2D) patients treated with Metformin demonstrated that this compound could reduce fasting plasma glucose and improve insulin resistance metrics such as HOMA-IR. The compound was well tolerated among participants, indicating its potential for therapeutic use .

Case Study 1: DIO Mice

In a study involving DIO mice, administration of this compound led to:

- A reduction in β-cell stress markers.

- Improved β-cell function under high-glucose conditions.

- Enhanced glucose uptake and utilization in skeletal muscle.

Case Study 2: STZ-Induced Diabetic Mice

In STZ-induced diabetic mice:

- This compound treatment resulted in decreased glycogen accumulation in skeletal muscle and heart.

- It preserved β-cell function despite chronic hyperglycemia, indicating its protective role against diabetes-related complications .

Table 1: Summary of Biological Effects of this compound

| Effect | Observation | Reference |

|---|---|---|

| Glucose Uptake | Increased in skeletal muscle | |

| β-cell Function | Preserved under stress | |

| Microvascular Perfusion | Improved significantly | |

| Blood Pressure | Reduced in treated groups |

Table 2: Clinical Trial Results for this compound

| Parameter | Baseline (Metformin Alone) | Post-Treatment (this compound + Metformin) | Change (%) |

|---|---|---|---|

| Fasting Plasma Glucose (mg/dL) | 180 | 150 | -16.67 |

| HOMA-IR | 5.0 | 3.5 | -30 |

| Tolerability | Good | Excellent | N/A |

属性

IUPAC Name |

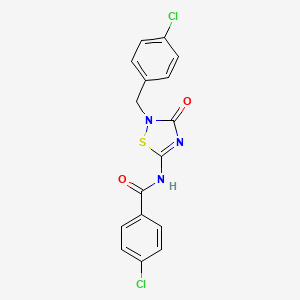

4-chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2S/c17-12-5-1-10(2-6-12)9-21-16(23)20-15(24-21)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDWLYRQKUTOAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。